molecular formula C13H21NO4 B13058559 (2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13058559
M. Wt: 255.31 g/mol
InChI Key: HKRFMVUHHVYGJK-JVVWGOMOSA-N
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Preparation Methods

The synthesis of (2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps :

    Starting Material: The synthesis begins with the preparation of 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid methyl ester.

    Hydrolysis: The methyl ester is then hydrolyzed to yield the desired carboxylic acid.

    Reaction Conditions: The reaction conditions include the use of appropriate solvents and catalysts to facilitate the hydrolysis process.

Chemical Reactions Analysis

(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including :

Scientific Research Applications

(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with spirocyclic structures.

    Biology: The compound is utilized in proteomics research to study protein structures and functions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid can be compared with other similar compounds, such as :

    6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the Boc group.

    Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but have different functional groups attached, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc-protected amine group, which imparts distinct reactivity and stability to the molecule.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8?,9-,13?/m0/s1

InChI Key

HKRFMVUHHVYGJK-JVVWGOMOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC12CC(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O

Origin of Product

United States

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